molecular formula C7H11NO2 B2483179 Methyl 3-cyano-2,2-dimethylpropanoate CAS No. 175697-97-9

Methyl 3-cyano-2,2-dimethylpropanoate

Cat. No. B2483179
CAS RN: 175697-97-9
M. Wt: 141.17
InChI Key: MUFRYLVLKAYCKU-UHFFFAOYSA-N
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Description

Methyl 3-cyano-2,2-dimethylpropanoate (M3C2DMP) is a versatile organic compound that has a wide range of applications in the field of organic chemistry. It has been used in numerous scientific and industrial processes, from synthesis of pharmaceuticals to the production of polymers. M3C2DMP is also used in the manufacture of fragrances and flavors, as well as in the production of pesticides and insecticides. In addition, M3C2DMP has been studied for its potential as an anti-cancer drug.

Scientific Research Applications

Antiproliferative Assays in Cancer Treatment

  • Methyl 3-cyano-2,2-dimethylpropanoate derivatives have shown potential as histone deacetylase inhibitors (HDACIs) in cancer treatment. These compounds were synthesized and tested for their antiproliferative activity against various cancer cell lines, showing promising results compared to standard drugs like doxorubicin (El-Rayes et al., 2019).

Development of Novel Metal Complexes for Cancer Therapy

  • Novel metal complexes derived from this compound have been explored for their cytotoxic activity. These complexes exhibited significant anti-tumor activities and were investigated as potential CDK8 kinase inhibitors, a target in colon cancer therapy (Aboelmagd et al., 2021).

Inhibition of Colon Cancer Cell Proliferation

  • A series of compounds based on this compound were synthesized to selectively inhibit the proliferation of colon cancer cells. These compounds exhibited specific inhibitory action against cancerous cells while sparing normal cells, suggesting a targeted approach to cancer treatment (Rayes et al., 2020).

Odor Thresholds in Food Science

  • Branched esters like this compound have been studied for their odor thresholds. These compounds generally have lower odor thresholds than their straight-chain counterparts, which is significant in the context of food science and technology (Takeoka et al., 1995).

Efficient Synthesis of Pharmaceutical Intermediates

  • An efficient Negishi coupling protocol has been developed for the preparation of 3-aryl-2,2-dimethylpropanoates, providing easy access to key pharmaceutical intermediates. This method simplifies the synthesis process that usually requires multiple steps (Kwak et al., 2009).

Mechanism of Action

Target of Action

Methyl 3-cyano-2,2-dimethylpropanoate is a chemical compound with the molecular formula C7H11NO2 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that cyanoacetylation of amines is a key step in the synthesis of biologically active compounds . The compound may interact with its targets through a similar mechanism, but further studies are required to confirm this.

Biochemical Pathways

It is known that cyanoacetamide derivatives, which this compound may form, are important precursors for heterocyclic synthesis . These compounds can participate in various condensation and substitution reactions, affecting multiple biochemical pathways.

Result of Action

It is known that cyanoacetamide derivatives have diverse biological activities , suggesting that this compound may also have significant effects at the molecular and cellular levels.

Safety and Hazards

“Methyl 3-cyano-2,2-dimethylpropanoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is associated with several hazard statements including H302, H312, H315, H319, H332, H335 .

Future Directions

“Methyl 3-cyano-2,2-dimethylpropanoate” is a significant precursor for heterocyclic synthesis. It has diverse biological activities reported for many derivatives of cyanoacetamide which have drawn the attention of biochemists in the last decade . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

properties

IUPAC Name

methyl 3-cyano-2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-7(2,4-5-8)6(9)10-3/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFRYLVLKAYCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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